5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique structure combining a pyrimidine ring with a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce 7-oxanorbornane derivatives, which can then be further functionalized to introduce the pyrimidine ring and chlorine substituent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the pyrimidine ring.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a candidate for biological activity screening, including potential antimicrobial or anticancer properties.
Medicine: Its potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules, while the bicyclic framework provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound features a similar bicyclic framework but with nitrogen atoms in the ring structure.
Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[2.2.1]heptane have been studied for their unique chemical and biological properties.
Uniqueness
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of a chloropyrimidine moiety with a bicyclic framework, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in multiple scientific disciplines.
Properties
IUPAC Name |
5-(5-chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSMWXMNZRCRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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